molecular formula C22H34K2N2O17 B047231 alpha-(2-9)-Disialic acid CAS No. 114474-59-8

alpha-(2-9)-Disialic acid

Cat. No. B047231
M. Wt: 676.7 g/mol
InChI Key: GWXXDIQADFGQPM-APWQMXJUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(2-9)-Disialic acid, also known as disialic acid or Neu5,9Ac2, is a type of sialic acid that is found in various biological systems. It is a complex carbohydrate that plays a crucial role in many physiological and pathological processes. Disialic acid is known for its unique structure and properties that make it an important molecule in various fields of research.

Mechanism Of Action

Disialic acid exerts its biological effects through various mechanisms, including receptor-ligand interactions, enzymatic activity, and modulation of signal transduction pathways. It binds to specific receptors on immune cells and neurons, leading to the activation of downstream signaling pathways. Disialic acid also modulates the activity of enzymes involved in the synthesis and degradation of other carbohydrates.

Biochemical And Physiological Effects

Disialic acid has a wide range of biochemical and physiological effects, including modulation of immune responses, regulation of cell adhesion and migration, and modulation of neuronal function. It has been shown to play a role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Disialic acid has several advantages and limitations for lab experiments. It is a complex molecule that requires specialized techniques for analysis and synthesis. However, its unique properties make it an important molecule for studying various biological processes. Disialic acid can be used as a tool for studying receptor-ligand interactions, enzymatic activity, and signal transduction pathways.

Future Directions

There are several future directions for alpha-(2-9)-Disialic acid acid research. One area of interest is the development of new methods for synthesizing alpha-(2-9)-Disialic acid acid. Another area of interest is the identification of new biological functions and mechanisms of action for alpha-(2-9)-Disialic acid acid. Additionally, alpha-(2-9)-Disialic acid acid may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, alpha-(2-9)-Disialic acid is a complex carbohydrate that plays a crucial role in various biological processes. It has unique properties that make it an important molecule for studying various biological processes. Disialic acid has several advantages and limitations for lab experiments, and there are several future directions for alpha-(2-9)-Disialic acid acid research. Understanding the biological functions and mechanisms of action of alpha-(2-9)-Disialic acid acid may lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

Disialic acid can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create alpha-(2-9)-Disialic acid acid. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction that leads to the formation of alpha-(2-9)-Disialic acid acid. Both methods have their advantages and limitations, and the choice of method depends on the specific application.

Scientific Research Applications

Disialic acid has been extensively studied in various fields of research, including immunology, glycobiology, and neuroscience. It has been found to play an important role in the immune system, where it acts as a ligand for certain immune receptors. Disialic acid also plays a role in neuronal development and function, where it is involved in synaptic plasticity and memory formation.

properties

CAS RN

114474-59-8

Product Name

alpha-(2-9)-Disialic acid

Molecular Formula

C22H34K2N2O17

Molecular Weight

676.7 g/mol

IUPAC Name

dipotassium;(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-[(2R,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C22H36N2O17.2K/c1-7(26)23-13-9(28)3-21(38,19(34)35)40-17(13)16(33)12(31)6-39-22(20(36)37)4-10(29)14(24-8(2)27)18(41-22)15(32)11(30)5-25;;/h9-18,25,28-33,38H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,34,35)(H,36,37);;/q;2*+1/p-2/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21-,22+;;/m0../s1

InChI Key

GWXXDIQADFGQPM-APWQMXJUSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+]

SMILES

CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+]

synonyms

alpha-(2-9)-disialic acid

Origin of Product

United States

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